molecular formula C26H29N7O2 B2646631 2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251598-83-0

2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2646631
CAS No.: 1251598-83-0
M. Wt: 471.565
InChI Key: JQPGEIQJTLNSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. The structure includes a 4-phenylpiperazinyl group at position 8 and an N-(2,4,6-trimethylphenyl)acetamide moiety at position 2. The 4-phenylpiperazine substituent likely enhances receptor-binding interactions, while the trimethylphenyl group may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-18-15-19(2)23(20(3)16-18)28-22(34)17-33-26(35)32-10-9-27-24(25(32)29-33)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPGEIQJTLNSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1251598-83-0) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a triazolo-pyrazin moiety with a phenylpiperazine group, which are known for various biological activities.

PropertyValue
Molecular FormulaC26H29N7O2
Molecular Weight471.6 g/mol
StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antipsychotic Potential : The presence of the phenylpiperazine moiety suggests potential antipsychotic effects, similar to other piperazine derivatives commonly used in psychiatric medications.
  • Antioxidant Properties : Preliminary studies have indicated that compounds with triazole structures can act as antioxidants, protecting cells from oxidative stress and damage .
  • Antimicrobial Activity : The compound's structure may confer antimicrobial properties, as similar derivatives have demonstrated effectiveness against various bacterial strains .
  • Anticancer Activity : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which are critical in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on thienopyrazole derivatives showed significant antioxidant activity against toxic substances in fish erythrocytes, suggesting a protective role against oxidative damage .
  • Research on pyrazole derivatives highlighted their diverse biological activities including anti-inflammatory and anticancer effects. These findings support the hypothesis that similar structures may yield comparable benefits .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The phenylpiperazine moiety is known to interact with dopamine receptors, which is crucial for antipsychotic effects.
  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in inflammatory pathways or cancer cell survival.

Scientific Research Applications

Oncology

Research indicates that derivatives of the triazolo-pyrazine framework exhibit significant anti-tumor activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In a study evaluating the anti-tumor activity of similar compounds, one derivative demonstrated IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells . This suggests that modifications to the core structure can enhance potency and selectivity for specific biological targets.

Neurology

The presence of the phenylpiperazine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Pharmacokinetics and Interaction Studies

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic viability. Key studies should focus on:

  • Absorption : Evaluating how well the compound is absorbed in biological systems.
  • Distribution : Understanding how it distributes throughout the body.
  • Metabolism : Identifying metabolic pathways and potential interactions with liver enzymes.
  • Excretion : Analyzing how the compound is eliminated from the body.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to 2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide:

StudyCompound TestedCell LineIC50 Value (µM)Notes
22iA5490.83 ± 0.07Excellent anti-tumor activity
22iMCF-70.15 ± 0.08Superior c-Met kinase inhibition
VariousNCI-60VariesBroad anti-cancer assessment

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the compound of interest and similar analogs from the evidence:

Compound Molecular Formula Substituents Melting Point (°C) Key Features
Target Compound: 2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide C29H33N7O2 (inferred) 8-(4-phenylpiperazinyl); N-(2,4,6-trimethylphenyl)acetamide Not reported High lipophilicity from trimethylphenyl; potential CNS activity
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide () C27H31N7O2 8-(4-(2-methylphenyl)piperazinyl); N-(3-isopropylphenyl)acetamide Not reported Reduced steric bulk vs. trimethylphenyl; may favor solubility
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one () C28H27N7O 6-(4-(4-benzylpiperazinyl)phenyl); 8-amino group 244–246 Amino group enhances hydrogen bonding; benzylpiperazine for receptor targeting
2-(4-(8-Amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () C20H17N7O3 Phenoxyacetamide linker; 8-amino group 260–263 Ether linkage improves flexibility; antioxidant conjugation potential
N-(2-(4-(8-Amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () C34H39N7O4 Ethoxybenzamide linker; bulky tert-butyl groups Not reported Antioxidant hybrid; tert-butyl groups enhance radical scavenging

Key Observations:

Substituent Effects on Activity :

  • The 4-phenylpiperazinyl group (target compound) is associated with dopamine or serotonin receptor modulation in related analogs, whereas 4-benzylpiperazinyl () may exhibit stronger σ-receptor affinity due to increased hydrophobicity .
  • The N-(2,4,6-trimethylphenyl)acetamide group in the target compound likely enhances metabolic stability compared to N-(3-isopropylphenyl) (), which offers moderate lipophilicity .

Physicochemical Properties: Melting Points: Analogs with polar groups (e.g., 8-amino in ) exhibit higher melting points (244–263°C), suggesting stronger intermolecular interactions. Synthetic Yields: Piperazine-containing analogs (e.g., ) show moderate yields (51–63%), reflecting challenges in introducing bulky substituents .

Functionalization for Antioxidant Activity: Compounds with phenoxyethyl linkers () demonstrate improved antioxidant efficacy when conjugated to bulky groups like 3,5-di-tert-butyl-4-hydroxybenzamide. The target compound lacks such groups but could be derivatized similarly .

Research Implications and Gaps

  • Structural Optimization: The target compound’s 4-phenylpiperazinyl and trimethylphenyl groups warrant further exploration for CNS applications, leveraging piperazine’s known neuropharmacological roles .
  • Data Limitations : Absence of direct biological data (e.g., IC50, receptor binding) for the target compound necessitates experimental validation.
  • Antioxidant Potential: and highlight the triazolopyrazine scaffold’s adaptability for antioxidant conjugation, a pathway yet untested for the target compound .

Q & A

Q. Q: What are the standard synthetic routes for preparing this compound, and what reaction conditions are typically employed?

A: The compound is synthesized via multi-step procedures involving:

  • Peptide coupling : EDCI·HCl and HOBt are used to form amide bonds between intermediates, such as triazolopyrazine and substituted phenylacetamide precursors. Reactions are conducted in anhydrous DMF at 60°C for 18 hours under nitrogen .
  • Liquid chromatography purification : Cyclohexane/EtOAc/MeOH gradients are employed to isolate the final product, yielding ~63% after recrystallization .

Advanced Synthesis Challenges

Q. Q: How can researchers optimize reaction yields when synthesizing analogues with bulky substituents?

A: Key strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd-based) may enhance coupling efficiency in sterically hindered intermediates.
  • Solvent optimization : High-polarity solvents like DMF or DMSO improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in heterocyclic ring formation .

Basic Structural Characterization

Q. Q: What spectroscopic methods are critical for confirming the compound’s structure?

A:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 2.65–3.30 ppm (piperazine CH2 groups) and aromatic resonances between δ 6.98–8.12 ppm confirm substituent positions .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]<sup>+</sup> at m/z 512.2) .

Advanced Structural Analysis

Q. Q: How can researchers resolve ambiguities in stereochemistry or regiochemistry during structural elucidation?

A:

  • 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating proton-proton spatial interactions.
  • X-ray crystallography : Provides definitive proof of crystal packing and substituent orientation, especially for triazolopyrazine cores .

Pharmacological Screening

Q. Q: What in vitro assays are recommended for initial biological activity profiling?

A:

  • Kinase inhibition assays : Target kinases relevant to the triazolopyrazine scaffold (e.g., PI3K or MAPK pathways).
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .

Advanced Pharmacological Studies

Q. Q: How can mechanistic studies elucidate the compound’s mode of action?

A:

  • Proteomics : SILAC labeling identifies protein targets affected by treatment.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to kinase ATP pockets .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported biological activity across studies?

A:

  • Impurity profiling : Use HPLC-MS to rule out interference from byproducts like 4-phenylpiperazine derivatives .
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .

Experimental Design Considerations

Q. Q: What factors influence solvent selection in coupling reactions for this compound?

A:

  • Dielectric constant : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in amide bond formation.
  • Byproduct solubility : EtOAc/cyclohexane mixtures minimize co-precipitation of unreacted starting materials .

Analytical Method Development

Q. Q: How can researchers improve chromatographic separation of structurally similar impurities?

A:

  • HPLC gradient optimization : Adjust acetonitrile/water ratios (e.g., 40:60 to 90:10 over 30 minutes) to resolve peaks for analogues like 4-chlorophenylpiperazine derivatives .
  • Chiral columns : Use cellulose-based columns to separate enantiomers in asymmetric syntheses .

Stability and Degradation Pathways

Q. Q: What degradation products form under accelerated stability conditions, and how are they characterized?

A:

  • Hydrolysis : The acetamide moiety undergoes cleavage in acidic conditions (pH <3), yielding 2,4,6-trimethylaniline and triazolopyrazine-carboxylic acid.
  • Oxidation : Piperazine rings degrade to N-oxides under UV light, detectable via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.